4-(4-Fluorobenzoyl)butyric Acid
Overview
Description
4-(4-Fluorobenzoyl)butyric Acid, also known as FBA, is a carboxylic acid used in the synthesis of various organic compounds . It has a molecular formula of C11H11FO3 and a molecular weight of 210.2 g/mol . It features a butyric acid moiety with a fluorine atom attached to the fourth carbon atom .
Synthesis Analysis
The synthesis of 4-(4-Fluorobenzoyl)butyric Acid involves the use of fluorobenzene and glutaric anhydride as initial raw materials . Anhydrous aluminum trichloride is used as an acylating agent to carry out the Friedel-Crafts reaction .Molecular Structure Analysis
The molecular formula of 4-(4-Fluorobenzoyl)butyric Acid is C11H11FO3 . It has an average mass of 210.202 Da and a monoisotopic mass of 210.069229 Da .Chemical Reactions Analysis
The reaction liquid obtained after the quenching reaction is pumped into the receiving reactor . After stirring for 5 minutes, it flows out through the liquid outlet and is collected in the liquid separator . The resulting aqueous phase is acidified with concentrated hydrochloric acid to its pH value of 1 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-Fluorobenzoyl)butyric Acid include a density of 1.2±0.1 g/cm3, a boiling point of 394.6±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 68.0±3.0 kJ/mol and a flash point of 192.5±22.3 °C .Scientific Research Applications
Pharmaceutical Synthesis
4-(4-Fluorobenzoyl)butyric Acid: is a key intermediate in the synthesis of Ezetimibe , a drug used to treat hypercholesterolemia and primary hypercholesterolemia . It acts by inhibiting the absorption of cholesterol in the intestine, which helps to lower plasma cholesterol levels.
Agrochemicals
In the field of agrochemicals, this compound is utilized to create pesticides, herbicides, and fungicides . Its role is crucial in developing substances that protect crops from various pests and diseases, thereby supporting agricultural productivity.
Material Science
4-(4-Fluorobenzoyl)butyric Acid: contributes to the development of new materials, particularly in the synthesis of polymers and plastics . Its properties are leveraged to improve the durability and functionality of materials used in various industries.
Biochemistry Research
Researchers use this compound to study biochemical pathways and processes. It serves as a model compound to understand the interaction of fluorinated molecules with biological systems .
Environmental Science
The compound’s role in environmental science includes the study of its degradation and its impact on ecosystems. It helps in understanding how synthetic compounds behave in the environment and their potential effects .
Analytical Chemistry
In analytical chemistry, 4-(4-Fluorobenzoyl)butyric Acid is used as a standard or reference compound in various chromatographic and spectroscopic methods. This aids in the accurate measurement and analysis of chemical substances .
Chemical Engineering
This acid is involved in process optimization and the development of new chemical synthesis routes. It’s used in continuous flow microreactors, which represent a significant advancement in chemical manufacturing efficiency .
Advanced Research
Ongoing research explores the use of 4-(4-Fluorobenzoyl)butyric Acid in advanced fields like nanotechnology and drug delivery systems. Its unique structure could lead to breakthroughs in creating more efficient and targeted therapies .
Mechanism of Action
Target of Action
4-(4-Fluorobenzoyl)butyric Acid, also known as FBA, is a carboxylic acid It’s known that carboxylic acids can interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
It’s known that this compound is used in the synthesis of various organic compounds . It’s also a key raw material for the synthesis of the anti-hyperlipoproteinemic drug ezetimibe .
Biochemical Pathways
As a key raw material in the synthesis of ezetimibe, it may indirectly influence the lipid metabolism pathway, given that ezetimibe is used to lower cholesterol levels .
Pharmacokinetics
As a carboxylic acid, its bioavailability could be influenced by factors such as its pka value, solubility, and the presence of transporters in the body .
Result of Action
As a precursor in the synthesis of ezetimibe, it contributes to the overall therapeutic effect of lowering cholesterol levels .
Action Environment
The action of 4-(4-Fluorobenzoyl)butyric Acid can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it’s recommended to be stored in a cool, dry place . Additionally, its efficacy could be influenced by the pH of the environment, given its nature as a carboxylic acid .
Safety and Hazards
4-(4-Fluorobenzoyl)butyric Acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
5-(4-fluorophenyl)-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7H,1-3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQROUOOMAMCQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351048 | |
Record name | 4-(4-Fluorobenzoyl)butyric Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorobenzoyl)butyric Acid | |
CAS RN |
149437-76-3 | |
Record name | 4-Fluoro-δ-oxobenzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149437-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Fluorobenzoyl)butyric Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-δ-oxobenzenepentanoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9WD9HE8J3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.